molecular formula C35H38Cl6O14 B601049 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III CAS No. 95603-44-4

7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III

Cat. No. B601049
CAS RN: 95603-44-4
M. Wt: 895.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III is a compound prepared by the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine . It crystallizes via strong intermolecular hydrogen bonds and noncovalent interactions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine . This reaction results in the formation of strong intermolecular hydrogen bonds and noncovalent interactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by strong intermolecular hydrogen bonds and noncovalent interactions . A detailed comparison of the molecular conformation with those of related structures is presented .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine . This reaction leads to the formation of strong intermolecular hydrogen bonds and noncovalent interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C34H38Cl6O14·C4H8O2·H2O and its molecular weight of 1158.7 g/mol .

Scientific Research Applications

Synthesis and Modification Techniques

  • Novel Synthesis Routes : Yamaguchi et al. (1998, 1999) introduced novel routes for synthesizing docetaxel using esterification of glycidic acid with 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III, leading to the creation of novel compounds (Yamaguchi et al., 1998) (Yamaguchi et al., 1999).

  • Enzymatic Routes Validation : Wang et al. (2015) studied the crystallization of the compound via strong intermolecular hydrogen bonds and noncovalent interactions, which aids in validating enzymatic routes for synthetic conversion (Wang, Li, & Li, 2015).

  • Synthesis of Novel Taxoids : Qi et al. (2004) synthesized new docetaxel compounds with a mercapto group, showcasing the versatility of this compound in creating taxoids with new side chains (Qi, Lee, Yoon, & Lee, 2004).

Molecular and Structural Insights

  • Molecular Conformation Studies : The study by Wang et al. (2015) also provides a detailed comparison of molecular conformation with related structures, offering insights into the molecular dynamics of the compound (Wang, Li, & Li, 2015).

  • Diastereoselective Hydroxylation : Baldelli et al. (2003) worked on diastereoselective hydroxylation of baccatin III derivatives, which is crucial for the semisynthesis of anticancer taxoids like ortataxel (Baldelli et al., 2003).

  • Enzymatic Acetylation Process : Patel et al. (2000) developed an enzymatic process for converting 10-deacetylbaccatin III to baccatin III, highlighting the potential for biotechnological applications (Patel, Banerjee, & Nanduri, 2000).

  • Electronic Structure Analysis : Braga and Galvão (2002) performed a conformational and electronic analysis of 10-deacetylbaccatin-III, aiding in understanding its electronic features and potential bioactivity (Braga & Galvão, 2002).

Advanced Processing and Transformation Techniques

  • Microbial Transformation : Various studies like those by Xu Feng et al. (2010) and Arnone et al. (2006) explored microbial transformation processes, which are critical for the efficient production of derivatives (Xu Feng, Sun, Fu, Zou, & Sun, 2010) (Arnone et al., 2006).

  • Supercritical Carbon Dioxide Extraction : Kayan and Gizir (2009) utilized supercritical carbon dioxide extraction methods for extracting 10-deacetylbaccatin III from Taxus baccata needles, demonstrating advanced extraction techniques (Kayan & Gizir, 2009).

  • Selective Acylation Catalysis : Damen et al. (1998) achieved selective C-10 acylation using lanthanide trifluoromethanesulfonates, a key process in preparing paclitaxel derivatives (Damen, Braamer, & Scheeren, 1998).

Mechanism of Action

Target of Action

The primary target of Cabazitaxel Impurity (DiTroc) is the microtubules in tumor cells . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs .

Mode of Action

Cabazitaxel Impurity (DiTroc) acts as a microtubule inhibitor . It binds to microtubules, stabilizing them and preventing their disassembly . This disrupts the normal cell cycle, leading to cell death . Importantly, Cabazitaxel Impurity (DiTroc) has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to penetrate the blood-brain barrier more readily than other taxanes .

Biochemical Pathways

Cabazitaxel Impurity (DiTroc) affects the cell division process by interfering with the normal function of microtubules . It also has an impact on the NF-kB signaling pathway , which is involved in immune and inflammatory responses, among other processes .

Pharmacokinetics

Cabazitaxel Impurity (DiTroc) exhibits linear pharmacokinetics . Following intravenous infusion, plasma concentrations can be described by a three-compartment pharmacokinetic model . The terminal elimination half-life is comparable to that of docetaxel .

Result of Action

Cabazitaxel Impurity (DiTroc) has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines . It has been found to be significantly more potent than docetaxel in cancer cell lines with MDR-mediated acquired resistance to docetaxel .

Action Environment

The efficacy of Cabazitaxel Impurity (DiTroc) can be influenced by various environmental factors. For instance, it has been found to be more effective in certain types of tumors, such as castration-resistant prostate cancer . Additionally, its ability to cross the blood-brain barrier suggests that it may be particularly effective in treating tumors of the central nervous system .

Safety and Hazards

The safety and hazards associated with 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the study and application of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3/t19-,20-,21+,23+,24-,26-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWPKVRCMDIMRN-UGDYBXLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III
Reactant of Route 2
Reactant of Route 2
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III
Reactant of Route 3
Reactant of Route 3
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III
Reactant of Route 4
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III
Reactant of Route 5
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III
Reactant of Route 6
7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III

Q & A

Q1: What is the role of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III in the synthesis of Docetaxel?

A: this compound is a crucial protected intermediate in the synthesis of Docetaxel. It is synthesized from 10-deacetylbaccatin III by selectively protecting the 7 and 10 hydroxyl groups with 2,2,2-trichloroethoxycarbonyl (Troc) groups []. This protection strategy is crucial to ensure that the subsequent condensation reaction with (4S,5R)-N-tert-butoxycarbonyl-2-(4-methoxy)phenyl-4-phenyl-1,3-oxazolidinyl-5-carboxylic acid occurs specifically at the desired position of the molecule, leading to the formation of the Docetaxel precursor. Following the condensation reaction, the Troc protecting groups are removed under reducing conditions to yield the final Docetaxel product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.